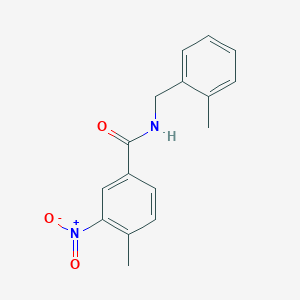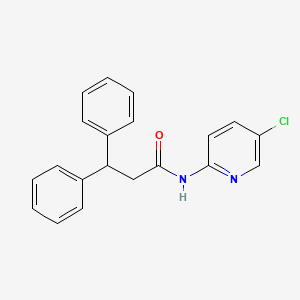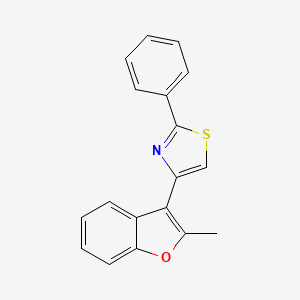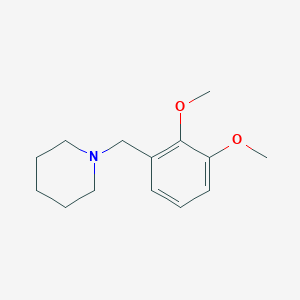![molecular formula C13H12N2O4 B5818440 1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, commonly known as BDB, is a chemical compound that belongs to the class of psychoactive drugs. BDB is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, BDB has different biochemical and physiological effects compared to MDMA. In recent years, BDB has gained attention in scientific research due to its potential therapeutic applications.
作用機序
BDB acts on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BDB increases the release of serotonin, dopamine, and norepinephrine from nerve terminals, leading to an increase in their levels in the brain. BDB also inhibits the reuptake of these neurotransmitters, leading to their prolonged activity in the brain.
Biochemical and Physiological Effects:
BDB has been shown to increase heart rate and blood pressure in humans. It also causes changes in body temperature and can lead to dehydration. BDB has been shown to cause changes in mood, including feelings of euphoria and empathy. However, BDB does not cause the same level of neurotoxicity as MDMA, making it a potentially safer alternative.
実験室実験の利点と制限
BDB has advantages and limitations for lab experiments. BDB is structurally similar to MDMA, which makes it a useful tool for studying the effects of MDMA on the brain. Additionally, BDB has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, BDB has limitations in lab experiments due to its potential for causing changes in body temperature and dehydration.
将来の方向性
There are several future directions for the study of BDB. One area of research is the potential therapeutic applications of BDB in the treatment of neurodegenerative diseases. Another area of research is the study of the long-term effects of BDB on the brain and the body. Additionally, more research is needed to understand the mechanism of action of BDB and its effects on various neurotransmitter systems in the brain. Finally, BDB can be used as a tool for studying the effects of MDMA on the brain, which can lead to a better understanding of the neurotoxicity of MDMA and potential safer alternatives.
合成法
BDB can be synthesized by various methods, including the reaction of 1,3-benzodioxole with 2-amino-4-methylimidazole in the presence of a suitable catalyst. Another method involves the reaction of 2-(1,3-benzodioxol-5-yl)-1-methylethylamine with ethyl chloroformate and then reacting the resulting intermediate with 2-amino-4-methylimidazole.
科学的研究の応用
BDB has shown potential therapeutic applications in various areas of scientific research. Studies have shown that BDB has neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury. BDB has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, BDB has been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-12(8(2)16)15(17)13(14-7)9-3-4-10-11(5-9)19-6-18-10/h3-5,17H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAEOMDHLXEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC3=C(C=C2)OCO3)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)


![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

